1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Catalog No.
S758295
CAS No.
100394-11-4
M.F
C13H13NO4
M. Wt
247.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic a...

CAS Number

100394-11-4

Product Name

1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

IUPAC Name

1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

InChI

InChI=1S/C13H13NO4/c1-8(15)9-2-4-11(5-3-9)14-7-10(13(17)18)6-12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18)

InChI Key

SQGYWRZISBCKMW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O

1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 100394-11-4) is a highly functionalized pyroglutamic acid derivative utilized primarily as a validated fragment in structure-based drug design and as an advanced building block in medicinal chemistry. Featuring a free carboxylic acid for direct amide coupling and an N-linked 4-acetylphenyl moiety, this compound provides a rigid, pre-decorated scaffold. It is particularly valued in procurement for its established utility in generating AmpC beta-lactamase inhibitors and novel anti-MRSA SaFabI inhibitors, offering a distinct structural vector and immediate processability compared to unsubstituted pyrrolidines or esterified analogs [1] [2].

Substituting this compound with its unfunctionalized parent (pyroglutamic acid) or its esterified analog severely disrupts both binding efficacy and synthetic workflows. In fragment-based drug discovery (FBDD), the specific N-(4-acetylphenyl) substitution is critical for engaging sub-pockets in target enzymes like AmpC beta-lactamase; generic pyrrolidines fail to achieve the required ligand efficiency or specific binding poses [1]. Furthermore, from a processability standpoint, procuring the ethyl ester variant necessitates an additional saponification step, which introduces unnecessary solvent waste, extends cycle times, and reduces overall yields during high-throughput library synthesis [2].

Validated Fragment Binding and Ligand Efficiency in AmpC Beta-Lactamase

In high-throughput docking and crystallographic screens against AmpC beta-lactamase, the 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold (designated as fragment GF7) demonstrated validated binding with a Ki in the low millimolar range (within the 0.7 to 9.2 mM hit cohort) and favorable ligand efficiency. Crystallographic validation (PDB: 3GQZ) confirmed its precise active-site pose, contrasting sharply with random fragments which exhibited a <5% hit rate. This structural validation provides a reliable starting point for hit-to-lead optimization [1].

Evidence DimensionFragment hit rate and structural validation
Target Compound DataValidated binding pose (PDB: 3GQZ) and Ki in the 0.7-9.2 mM range
Comparator Or BaselineRandom un-optimized fragments (<5% docking hit rate)
Quantified DifferenceProvides a >10-fold higher probability of productive hit-to-lead progression compared to unvalidated fragments
ConditionsX-ray crystallography and SPR assays against AmpC beta-lactamase

Procuring a crystallographically validated fragment eliminates the high attrition rate associated with primary fragment screening.

Processability: Elimination of Deprotection Steps in Library Synthesis

Procuring the free carboxylic acid form of this scaffold allows for immediate downstream functionalization via standard amide coupling reagents (e.g., HATU, EDCI). When utilized as an intermediate (compound l15) in the synthesis of SaFabI inhibitors, the free acid enabled direct coupling with a 54% isolated yield in the key step. In contrast, starting from the corresponding ethyl ester requires an initial basic hydrolysis step, which typically incurs a 10-20% yield penalty and adds 12-24 hours to the processing time [1].

Evidence DimensionSynthetic step count and overall yield
Target Compound DataDirect coupling (1 step, ~54% yield for complex amides)
Comparator Or BaselineEthyl ester analog (2 steps, requires prior hydrolysis)
Quantified DifferenceEliminates 1 synthetic step and avoids a 10-20% deprotection yield loss
ConditionsStandard peptide/amide coupling conditions in medicinal chemistry workflows

Using the free acid streamlines high-throughput synthesis, reducing labor and reagent costs in drug discovery programs.

Scaffold Suitability for Novel Antimicrobial (SaFabI) Inhibitors

The 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid core has been specifically identified as a critical building block for novel Staphylococcus aureus enoyl-ACP reductase (SaFabI) inhibitors. Derivatives synthesized directly from this scaffold (such as compound n31) achieved potent inhibition (IC50 = 94.0 nM) and demonstrated superior in vivo efficacy against MRSA skin infections compared to the clinical standard linezolid. Substituting this core with simpler pyrrolidines fails to provide the necessary spatial geometry for the target binding pocket [1].

Evidence DimensionDownstream inhibitor potency (IC50)
Target Compound DataDerivatives yield IC50 = 94.0 nM against SaFabI
Comparator Or BaselineUnsubstituted or generic pyrrolidine scaffolds (inactive or poor fit)
Quantified DifferenceEnables access to nanomolar potency against a critical MRSA target
ConditionsIn vitro SaFabI enzymatic assay and in vivo MRSA infection models

Buyers targeting novel antimicrobial pathways can leverage this specific scaffold to rapidly access highly potent, patentable chemical space.

Fragment-Based Drug Design (FBDD) for Beta-Lactamase Inhibitors

Due to its crystallographically validated binding pose (PDB: 3GQZ) and established ligand efficiency, this compound is the right choice as a core scaffold for growing novel AmpC beta-lactamase inhibitors. It provides a reliable synthetic starting point for addressing antimicrobial resistance [1].

Synthesis of SaFabI-Targeted Anti-MRSA Agents

This compound serves as an ideal, pre-functionalized building block for the rapid generation of SaFabI inhibitors. Its free carboxylic acid allows for immediate diversification via amide coupling, accelerating the discovery of potent agents against methicillin-resistant S. aureus[2].

High-Throughput Library Generation of Functionalized Pyrrolidines

For core facilities and CROs building proprietary compound libraries, procuring this exact free acid rather than its ester equivalent eliminates a deprotection step, enabling faster, higher-yielding parallel synthesis of N-aryl pyroglutamate derivatives [2].

XLogP3

0.2

Dates

Last modified: 08-15-2023

Explore Compound Types